Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate typically involves the reaction of pyrene-1-carbaldehyde with piperidine-2-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be summarized as follows:
Step 1: Pyrene-1-carbaldehyde is reacted with piperidine-2-carboxylic acid ethyl ester.
Step 2: The mixture is heated under reflux conditions for several hours.
Step 3: The product is purified using column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, use of industrial-grade solvents and catalysts, and implementation of efficient purification techniques to ensure high throughput and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular functions. The piperidine ring may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- 1-(2-pyridin-4-yl-ethyl)-piperazine
- 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties and potential for DNA intercalation. This makes it particularly valuable for research in fields such as photochemistry and molecular biology.
Properties
IUPAC Name |
ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-2-28-25(27)22-8-3-4-15-26(22)16-20-12-11-19-10-9-17-6-5-7-18-13-14-21(20)24(19)23(17)18/h5-7,9-14,22H,2-4,8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDXTPVDUVYIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.